2-Methylazetidine-2-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylazetidine-2-carboxylic acid;hydrochloride is an organic compound that belongs to the class of azetidine carboxylic acids. It is characterized by its four-membered azetidine ring, which imparts unique chemical properties due to the ring strain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylazetidine-2-carboxylic acid;hydrochloride can be achieved through various methods. One common approach involves the cyclization of a 1,3-bis-triflate to form the azetidine ring. Another method includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods yield the desired product in good overall yields and high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-Methylazetidine-2-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different azetidine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2-Methylazetidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Methylazetidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Similar in structure but lacks the methyl group at the 2-position.
N-Boc azetidine-2-carboxylic acid: A protected form used in synthesis.
2-Methylazetidine: Lacks the carboxylic acid group.
Uniqueness
2-Methylazetidine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
2-methylazetidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-5(4(7)8)2-3-6-5;/h6H,2-3H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBYUKGHCHFUGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.